molecular formula C20H24N2O4S B2685939 N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide CAS No. 899976-03-5

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide

Cat. No.: B2685939
CAS No.: 899976-03-5
M. Wt: 388.48
InChI Key: JIGJTKILINKFEC-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a thiazinan ring and an ethoxyphenyl group

Scientific Research Applications

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the thiazinan ring, followed by the introduction of the phenyl and ethoxyphenyl groups. Common reagents used in these reactions include thionyl chloride, ethyl acetate, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzoic acid
  • N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide

Highlighting Uniqueness

Compared to similar compounds, N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide stands out due to its unique combination of a thiazinan ring and an ethoxyphenyl group

Properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-2-26-19-11-5-16(6-12-19)15-20(23)21-17-7-9-18(10-8-17)22-13-3-4-14-27(22,24)25/h5-12H,2-4,13-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGJTKILINKFEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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